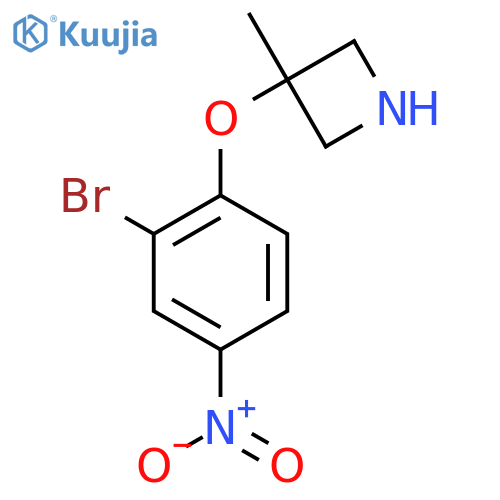

Cas no 2229262-97-7 (3-(2-bromo-4-nitrophenoxy)-3-methylazetidine)

2229262-97-7 structure

商品名:3-(2-bromo-4-nitrophenoxy)-3-methylazetidine

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine 化学的及び物理的性質

名前と識別子

-

- 3-(2-bromo-4-nitrophenoxy)-3-methylazetidine

- 2229262-97-7

- EN300-1927599

-

- インチ: 1S/C10H11BrN2O3/c1-10(5-12-6-10)16-9-3-2-7(13(14)15)4-8(9)11/h2-4,12H,5-6H2,1H3

- InChIKey: VUFNATKYPSLSKZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1OC1(C)CNC1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 285.99530g/mol

- どういたいしつりょう: 285.99530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 67.1Ų

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1927599-0.05g |

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |

2229262-97-7 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1927599-2.5g |

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |

2229262-97-7 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1927599-5g |

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |

2229262-97-7 | 5g |

$2650.0 | 2023-09-17 | ||

| Enamine | EN300-1927599-10.0g |

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |

2229262-97-7 | 10g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1927599-0.5g |

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |

2229262-97-7 | 0.5g |

$877.0 | 2023-09-17 | ||

| Enamine | EN300-1927599-0.1g |

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |

2229262-97-7 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1927599-1.0g |

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |

2229262-97-7 | 1g |

$1214.0 | 2023-06-02 | ||

| Enamine | EN300-1927599-5.0g |

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |

2229262-97-7 | 5g |

$3520.0 | 2023-06-02 | ||

| Enamine | EN300-1927599-1g |

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |

2229262-97-7 | 1g |

$914.0 | 2023-09-17 | ||

| Enamine | EN300-1927599-10g |

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |

2229262-97-7 | 10g |

$3929.0 | 2023-09-17 |

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

2229262-97-7 (3-(2-bromo-4-nitrophenoxy)-3-methylazetidine) 関連製品

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量